Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- is a chemical compound with the molecular formula C9H7F3IN It is known for its unique structure, which includes a trifluoromethyl group and an iodine atom attached to an ethanimidoyl group, along with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenylamine with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then treated with iodine and a suitable base, such as potassium carbonate, to yield the desired product. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction reactions can produce imides or amines, respectively.
Scientific Research Applications
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The overall mechanism involves a combination of electronic and steric effects that modulate the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(3-methylphenyl)-: Similar structure but with a different position of the methyl group on the phenyl ring.
Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-: Another related compound with an acetamide group instead of an ethanimidoyl group.
Uniqueness
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
134481-25-7 |
---|---|
Molecular Formula |
C9H7F3IN |
Molecular Weight |
313.06 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl iodide |
InChI |
InChI=1S/C9H7F3IN/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
InChI Key |
MIUAEDWNOOWXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.